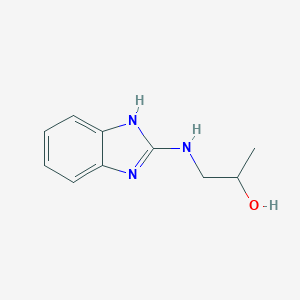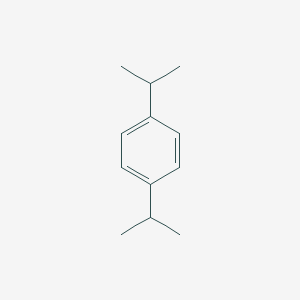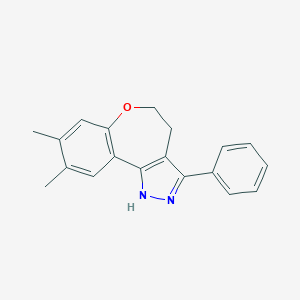
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-, commonly known as BDPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
BDPP exerts its therapeutic effects by modulating various cellular pathways. BDPP has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. BDPP also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, BDPP has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
生化学的および生理学的効果
BDPP has been shown to have various biochemical and physiological effects. BDPP has been shown to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). BDPP has also been shown to increase the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10). In addition, BDPP has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
実験室実験の利点と制限
BDPP has several advantages for lab experiments, including its high purity and stability. BDPP is also readily available and can be synthesized using various methods. However, BDPP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
BDPP has significant potential for the development of novel therapeutics for various diseases. Future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets. In addition, the development of BDPP derivatives with improved solubility and bioavailability should be explored. Furthermore, the potential of BDPP as a drug delivery system should be investigated. Finally, the safety and efficacy of BDPP in preclinical and clinical studies should be evaluated.
Conclusion
BDPP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. BDPP has significant potential for the development of novel therapeutics for various diseases, and future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets.
合成法
BDPP can be synthesized using various methods, including the reaction of 4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-ol with hydrazine hydrate and acetic acid. The reaction yields BDPP in good yield and purity. Other methods of synthesis include the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetonitrile with hydrazine hydrate and acetic acid and the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetic acid with thionyl chloride and hydrazine hydrate.
科学的研究の応用
BDPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. BDPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BDPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BDPP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
124392-83-2 |
|---|---|
製品名 |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl- |
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
8,9-dimethyl-3-phenyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C19H18N2O/c1-12-10-16-17(11-13(12)2)22-9-8-15-18(20-21-19(15)16)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) |
InChIキー |
WMMDTFLRSMNFAH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4 |
その他のCAS番号 |
124392-83-2 |
同義語 |
4,5-Dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepino(5,4-c)pyrazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



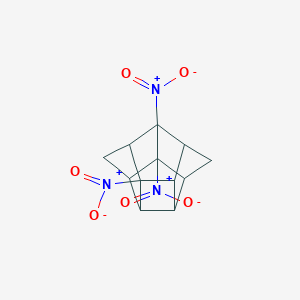
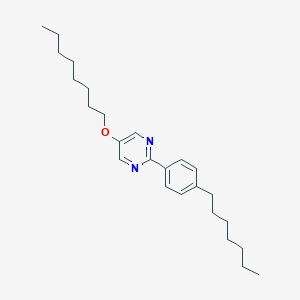
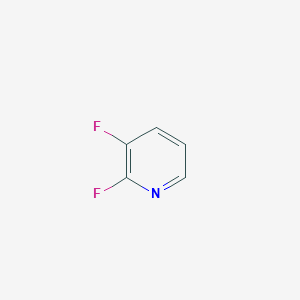
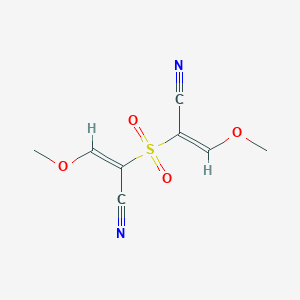
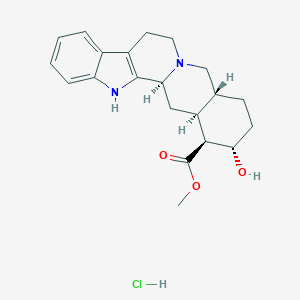
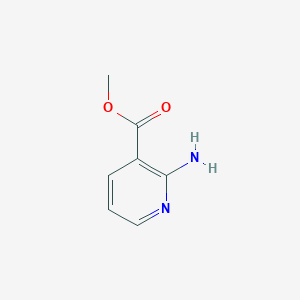

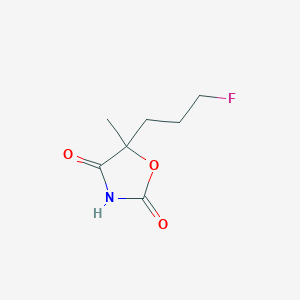
![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)


![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
